molecular formula C9H9N5O4 B1165575 protamine Z2 CAS No. 105005-94-5

protamine Z2

Cat. No.: B1165575
CAS No.: 105005-94-5
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Description

Protamine Z2 is a small, arginine-rich nuclear protein predominantly found in the sperm cells of certain fish species, where it facilitates chromatin compaction during spermatogenesis. Its primary structure is characterized by a high proportion of arginine residues (typically 60–70%), which enable strong electrostatic interactions with DNA . This compound is distinguished from other protamines by specific amino acid substitutions and post-translational modifications. For example, in striped bonito (Sarda orientalis), sardaine Z2 replaces serine with alanine at position 7 compared to sardaine Z1, resulting in a molecular mass of 4,596.09 Da versus 4,612.49 Da for Z1 . In dogfish (Scylliorhinus caniculus), this compound is cysteine-rich, a feature critical for stabilizing its tertiary structure through disulfide bonds .

Properties

CAS No.

105005-94-5

Molecular Formula

C9H9N5O4

Synonyms

protamine Z2

Origin of Product

United States

Chemical Reactions Analysis

DNA Binding and Structural Interactions

Protamines bind DNA through electrostatic interactions between their arginine-rich domains and DNA phosphate groups. This binding compacts DNA into toroidal structures in sperm nuclei.

  • Binding Specificity :

    • Protamine P1 binds 10–11 base pairs (bp) of DNA, while P2 interacts with ~15 bp .

    • P2 undergoes proteolytic processing after DNA binding, resulting in six intermediate forms before maturation .

    • Disulfide crosslinking between cysteine residues stabilizes the DNA-protamine complex post-oxidation .

Protamine TypeDNA Binding LengthPost-Translational Modifications
P110–11 bpPhosphorylation, dephosphorylation
P2~15 bpProteolytic processing, zinc coordination

Heparin Neutralization Mechanism

Protamine sulfate reverses heparin’s anticoagulant activity via electrostatic binding:

  • Reaction Dynamics :

    • Protamine’s cationic arginine residues neutralize heparin’s anionic sulfate groups .

    • Forms insoluble complexes, inhibiting heparin’s interaction with antithrombin III .

    • Neutralization occurs within 5 minutes of intravenous administration .

ParameterValue/Outcome
Binding Ratio1 mg protamine : 100 IU heparin
Complex StabilityInsoluble precipitate forms
Clinical Onset30–60 seconds

Zinc Coordination in P2 Protamine

Protamine P2 uniquely coordinates zinc ions, influencing chromatin stability:

  • Zinc Binding Site :

    • One zinc atom per P2 molecule in human, mouse, and hamster sperm .

    • Coordination involves conserved histidine and cysteine residues near the C-terminus .

    • Zinc loss occurs during disulfide bond formation in mature sperm .

Adverse Reactions and Immunological Pathways

Protamine administration can trigger immune-mediated reactions:

  • Reaction Types and Mechanisms :

    TypeMechanismClinical Presentation
    IHistamine release (non-immune)Hypotension, bradycardia
    IIaIgE-mediated anaphylaxisBronchospasm, urticaria
    IIbIgG/complement activationPulmonary vasoconstriction
    IIICatastrophic vasoconstrictionRight ventricular failure
  • Risk Factors :

    • Prior exposure to protamine-containing insulin (e.g., NPH insulin) .

    • Fish allergy (cross-reactivity with salmon-derived protamine) .

Protamine Variability and Isoform Analysis

Protamine composition varies by species and spermatogenesis stage:

  • Salmon-Derived Protamine :

    • Four main isoforms (A–D) identified via RP-HPLC .

    • Amino acid sequences differ in central domains (e.g., Val vs. Ile substitutions) .

    • Variability in isoform ratios observed between Honshu and Hokkaido salmon sources .

IsoformSequence Features
APro-AAAAA-Ser-Ser-Ser-A-Pro-Ile...
BPro-AAAA-Ser-Ser-AA-Pro-Val...
C/DVariable central domains

Pharmacokinetic Interactions

  • Metabolism : Rapid plasma clearance (5.4 L volume of distribution) .

  • Gender Differences : Women exhibit higher clearance rates vs. men .

  • Cytokine Induction : Triggers NF-κB activation and pro-inflammatory cytokines (IL-6, TNF-α) .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sardaine Z1 and Z2

Feature Sardaine Z1 Sardaine Z2
Molecular Mass (Da) 4,612.49 4,596.09
Key Residue at Position 7 Serine Alanine
Species Origin Sarda orientalis Sarda orientalis

Thynnine Z2 (Tuna)

Thynnine Z2 from tuna shares identical primary structure with sardaine Z1, underscoring functional conservation across phylogenetically related species. However, its zinc-binding capacity remains uncharacterized, unlike human protamines, which undergo zinc-induced structural transitions to form β-sheets and β-turns .

Dogfish Protamine Z2

Dogfish this compound contains 10 cysteine residues, enabling extensive disulfide bonding. This contrasts with sardaine Z2, which lacks cysteine, highlighting divergent evolutionary adaptations. The cysteine-rich structure in dogfish Z2 may enhance oxidative stability in marine environments .

Comparative Analysis with Mammalian Protamines

Human Protamine P2

Human protamine P2 (group II protamine) undergoes zinc-dependent folding, adopting β-sheet and β-turn conformations upon binding 1 mM Zn²⁺. This structural transition enhances DNA compaction efficiency, a feature absent in fish protamines like sardaine Z2 . Cadmium mimics zinc’s effect but with reduced efficacy, emphasizing zinc’s unique role in mammalian spermatogenesis .

Table 2: Functional Comparison Across Protamines

Feature This compound (Dogfish) Human Protamine P2 Salmon Protamine
Cysteine Content High (10 residues) Absent Low (1–2 residues)
Zinc-Induced Folding No Yes (β-sheets/turns) No
DNA Compaction Mechanism Disulfide bonding Electrostatic and structural transitions Electrostatic interactions
Key Reference

Salmon Protamine

Salmon protamine (Oncorhynchus tschawytscha) lacks cysteine and zinc-responsive folding but shares high arginine content (67%) with sardaine Z2.

Zinc Modulation: A Divergent Functional Role

In humans, zinc stabilizes protamine-DNA complexes, ensuring chromatin integrity . In contrast, this compound from dogfish relies on cysteine residues for stability, independent of zinc .

Evolutionary and Pharmacological Implications

The structural divergence between this compound and mammalian protamines reflects species-specific adaptations. For instance:

  • Fish Protamines : Optimized for rapid DNA compaction in aquatic environments, often via cysteine-mediated stability (dogfish) or conserved sequences (sardaine/thynnine) .
  • Mammalian Protamines : Evolved zinc-dependent mechanisms to ensure precise chromatin packaging and fertility .

Pharmacologically, salmon protamine’s heparin antidote properties highlight its utility, whereas this compound’s lack of cysteine or zinc responsiveness limits its biomedical relevance .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural properties of protamine Z2?

  • Methodological Answer : this compound’s structural characterization requires a combination of mass spectrometry (MS) for peptide sequencing and nuclear magnetic resonance (NMR) to resolve tertiary structures. For purity assessment, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 220 nm) is optimal. To validate post-translational modifications (e.g., phosphorylation), tandem MS coupled with phosphoproteomic databases like PhosphoSitePlus can be utilized .
  • Key Considerations : Ensure buffers are compatible with protamine’s high arginine content to prevent aggregation. Include controls like protamine sulfate for comparative analysis .

Q. How should researchers design in vitro assays to evaluate this compound’s RNA-binding efficiency?

  • Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) with fluorescently labeled RNA probes to quantify binding affinity. Optimize charge ratios (protamine:RNA) using a Box-Behnken experimental design to account for variables like pH, ionic strength, and temperature .
  • Key Considerations : Include heparin competition assays to confirm specificity. Validate results with dynamic light scattering (DLS) to monitor complex stability .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in neuronal cell models be resolved?

  • Methodological Answer : Contradictions often arise from differences in cell culture conditions (e.g., serum concentration, passage number) or dosage protocols . Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y, PC12) using standardized MTT assays. Employ RNA sequencing to identify pathways affected at sub-toxic vs. toxic doses .
  • Key Considerations : Use orthogonal cytotoxicity assays (e.g., LDH release, Annexin V staining) to cross-validate. Reference in vivo toxicity data from phase I trials of protamine-based therapies .

Q. What strategies optimize this compound’s transfection efficiency in primary immune cells?

  • Methodological Answer : Prime cells with IFN-γ to enhance endosomal escape, and use microfluidic electroporation to co-deliver protamine-RNA complexes. Quantify transfection efficiency via flow cytometry (e.g., GFP reporter systems) and cytokine profiling (ELISpot) .
  • Key Considerations : Account for donor variability in primary cells by including ≥10 donors in cohort studies. Compare results to lipid-based transfection reagents (e.g., Lipofectamine) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize critical parameters (e.g., arginine content, acetylation). Characterize batches via size-exclusion chromatography (SEC) and circular dichroism (CD) to ensure consistency .
  • Key Considerations : Establish acceptance criteria for key attributes (e.g., endotoxin levels <0.1 EU/mg) per ICH Q6B guidelines. Share raw data via platforms like PeptideAtlas for community validation .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodological Answer : Use mixed-effects models to account for inter-animal variability in pharmacokinetic studies. For longitudinal data (e.g., tumor growth inhibition), apply repeated-measures ANOVA with Bonferroni correction. Validate findings with Bayesian hierarchical models to estimate posterior probabilities of efficacy .
  • Key Considerations : Pre-register analysis plans to mitigate bias. Share code and datasets via repositories like Zenodo .

Q. How can researchers validate this compound’s interaction with non-canonical RNA targets (e.g., lncRNAs)?

  • Methodological Answer : Combine crosslinking-immunoprecipitation (CLIP-seq) with bioinformatics tools (e.g., MEME Suite) to identify binding motifs. Confirm interactions via surface plasmon resonance (SPR) using immobilized RNA libraries .
  • Key Considerations : Include negative controls (e.g., scrambled RNA) and validate in orthogonal systems like in vitro pull-down assays .

Data Interpretation & Reporting

Q. What frameworks are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and clearance. Use transcriptomic meta-analysis (e.g., via GEO datasets) to identify compensatory pathways in vivo. Cross-reference with clinical trial data from analogous compounds (e.g., protamine sulfate) .
  • Key Considerations : Report negative results transparently to avoid publication bias. Use platforms like ClinicalTrials.gov to share preclinical findings .

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